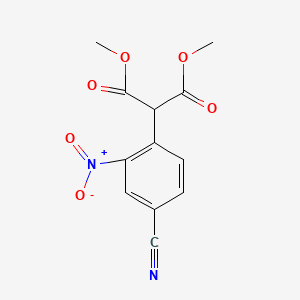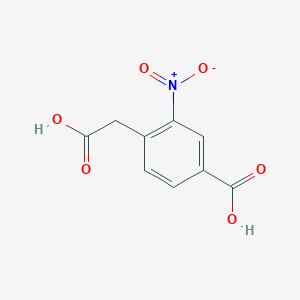![molecular formula C10H6ClN5 B1365597 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 17466-00-1](/img/structure/B1365597.png)
7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Descripción general
Descripción
7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C10H6ClN5 and its molecular weight is 231.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Halogen-Metal Exchange Reactions
Tanji et al. (1991) explored the halogen-metal exchange reaction of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with butyllithium, leading to the formation of a lithio compound. This compound then reacted with electrophiles to produce various 7-substituted derivatives, demonstrating the compound's potential as a versatile intermediate in organic synthesis (Tanji, Kato, & Higashino, 1991).
Aryl Migration and Oxidative Decarboxylation
Higashino et al. (1985) reported on the aryl migration in this compound, leading to the formation of 7-aryl derivatives. The reaction, involving aromatic aldehydes and sodium hydride, highlights the compound's reactivity and potential for creating diverse chemical structures (Higashino, Takemoto, Miyashita, & Hayashi, 1985).
Synthesis and Characterization
Biagi et al. (2003) focused on synthesizing and characterizing N-methyl derivatives of this compound. Their research contributes to understanding the compound's structure and potential pharmacological properties, especially concerning receptor binding (Biagi, Giorgi, Livi, Scartoni, & Barili, 2003).
Reactions with C-Nucleophiles
Tanji et al. (1989) investigated the reaction of this compound with various C-nucleophiles. The study demonstrates how the compound can be modified to produce a range of derivatives, further expanding its utility in chemical synthesis (Tanji, Yamamoto, & Higashino, 1989).
Microwave Assisted Synthesis
Divate and Dhongade-Desai (2014) utilized microwave-assisted synthesis to create triazolo[4,3a]pyrimidine derivatives, including those related to this compound. This approach highlights the compound's role in developing potential therapeutic agents, specifically anticonvulsants (Divate & Dhongade-Desai, 2014).
Solution-Phase Parallel Synthesis
Baindur, Chadha, and Player (2003) described a solution-phase parallel synthesis method for 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, utilizing 7-chloro derivatives as intermediates. This research showcases the compound's application in creating diverse chemical libraries, useful in drug discovery (Baindur, Chadha, & Player, 2003).
Propiedades
IUPAC Name |
7-chloro-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-9-8-10(13-6-12-9)16(15-14-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGBXCBEHBNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455464 | |
| Record name | 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17466-00-1 | |
| Record name | 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


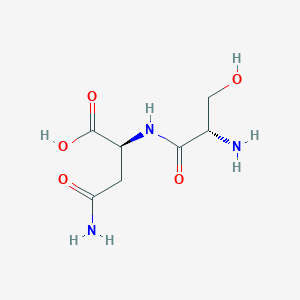
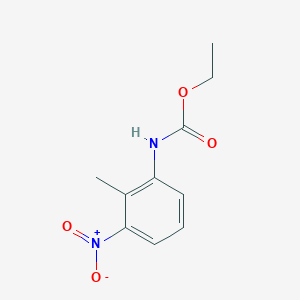
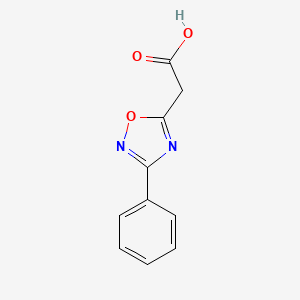
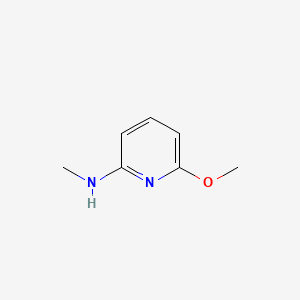

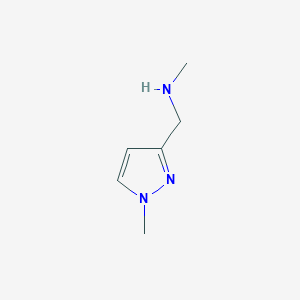
![(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide](/img/structure/B1365523.png)
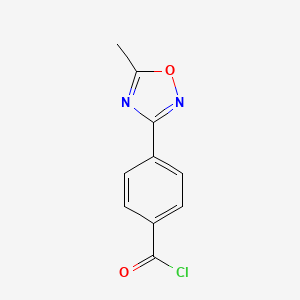
![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)



